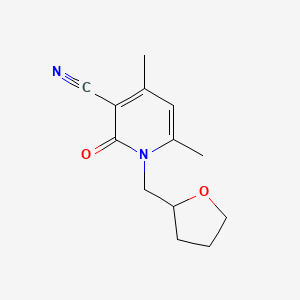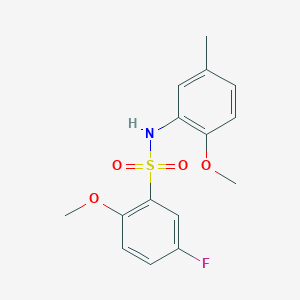![molecular formula C16H24N2O3S B4444007 N-phenyl-N-[1-(1-piperidinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4444007.png)
N-phenyl-N-[1-(1-piperidinylcarbonyl)propyl]methanesulfonamide
Descripción general
Descripción
N-phenyl-N-[1-(1-piperidinylcarbonyl)propyl]methanesulfonamide, also known as PPC, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that belongs to the class of N-phenylsulfonamides. PPC has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mecanismo De Acción
The exact mechanism of action of N-phenyl-N-[1-(1-piperidinylcarbonyl)propyl]methanesulfonamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, this compound reduces the production of inflammatory mediators, leading to its anti-inflammatory and analgesic effects. Additionally, this compound has been found to modulate the activity of ion channels such as voltage-gated calcium channels and N-methyl-D-aspartate (NMDA) receptors, leading to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, leading to its anti-inflammatory and analgesic effects. Additionally, this compound has been found to reduce the release of glutamate, an excitatory neurotransmitter, leading to its anticonvulsant and neuroprotective effects. This compound has also been found to reduce oxidative stress and inflammation in the brain, leading to its potential use in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-phenyl-N-[1-(1-piperidinylcarbonyl)propyl]methanesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been extensively studied and its pharmacological properties are well characterized. Additionally, this compound has been found to have low toxicity and is well tolerated in animal studies. However, there are also some limitations to using this compound in lab experiments. One limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings. Additionally, this compound has been found to have low solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-phenyl-N-[1-(1-piperidinylcarbonyl)propyl]methanesulfonamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and effective drugs based on the structure of this compound. Another direction is to investigate the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, there is a need for further studies on the pharmacokinetics and toxicity of this compound in humans, in order to determine its potential use as a therapeutic agent.
Aplicaciones Científicas De Investigación
N-phenyl-N-[1-(1-piperidinylcarbonyl)propyl]methanesulfonamide has been widely used in scientific research due to its pharmacological properties. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. This compound has also been found to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy. Additionally, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(1-oxo-1-piperidin-1-ylbutan-2-yl)-N-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-15(16(19)17-12-8-5-9-13-17)18(22(2,20)21)14-10-6-4-7-11-14/h4,6-7,10-11,15H,3,5,8-9,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALOCPQWTVGTBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCCC1)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4443930.png)
![4-[(cyclopropylcarbonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B4443944.png)
![3-methyl-4-[(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4443961.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4443966.png)
![2-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}propan-1-amine hydrochloride](/img/structure/B4443968.png)
methanol](/img/structure/B4443971.png)
![2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-phenyl-1-propanone](/img/structure/B4443979.png)

![N-isopropyl-2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4443994.png)
![3-(3-hydroxypropyl)-2-[(1-isopropyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B4444005.png)

![N-[4-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)propanamide](/img/structure/B4444016.png)


